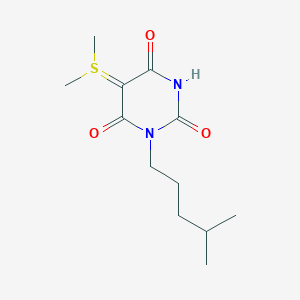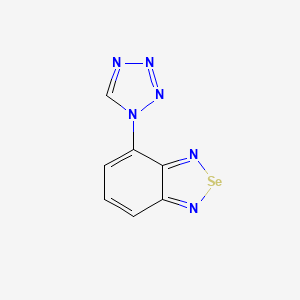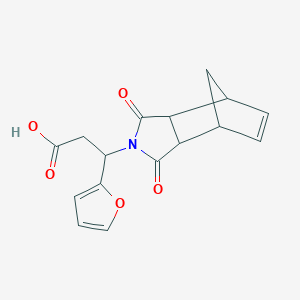![molecular formula C12H10Cl2N4O2 B11511657 2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide](/img/structure/B11511657.png)
2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorobenzoyl group and a pyrazolyl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea typically involves the following steps:
Preparation of 2,6-dichlorobenzoyl chloride: This is achieved by reacting 2,6-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of the urea derivative: The 2,6-dichlorobenzoyl chloride is then reacted with 5-methyl-1H-pyrazole-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea follows similar synthetic routes but on a larger scale. The process involves:
Bulk preparation of intermediates: Large quantities of 2,6-dichlorobenzoic acid and 5-methyl-1H-pyrazole-3-amine are prepared.
Continuous flow reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,6-dichlorobenzoyl)-N’-(3-methyl-1H-pyrazol-5-yl)urea
- N-(2,6-dichlorobenzoyl)-N’-(4-methyl-1H-pyrazol-3-yl)urea
- N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-4-yl)urea
Uniqueness
N-(2,6-dichlorobenzoyl)-N’-(5-methyl-1H-pyrazol-3-yl)urea is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H10Cl2N4O2 |
|---|---|
Molekulargewicht |
313.14 g/mol |
IUPAC-Name |
2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C12H10Cl2N4O2/c1-6-5-9(18-17-6)15-12(20)16-11(19)10-7(13)3-2-4-8(10)14/h2-5H,1H3,(H3,15,16,17,18,19,20) |
InChI-Schlüssel |
YWDJPJMABMEHDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)NC(=O)NC(=O)C2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid](/img/structure/B11511580.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B11511586.png)



![ethyl 1-{[5-(benzyloxy)-3-methyl-1H-indol-2-yl]carbonyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11511607.png)

![(2-Ethylbutyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B11511619.png)
![(5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B11511622.png)


![Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B11511637.png)
